4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide 4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 478030-22-7
VCID: VC4172204
InChI: InChI=1S/C18H20FN3O5S2/c19-15-6-8-16(9-7-15)28(24,25)21-20-18(23)14-10-12-22(13-11-14)29(26,27)17-4-2-1-3-5-17/h1-9,14,21H,10-13H2,(H,20,23)
SMILES: C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H20FN3O5S2
Molecular Weight: 441.49

4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide

CAS No.: 478030-22-7

Cat. No.: VC4172204

Molecular Formula: C18H20FN3O5S2

Molecular Weight: 441.49

* For research use only. Not for human or veterinary use.

4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide - 478030-22-7

Specification

CAS No. 478030-22-7
Molecular Formula C18H20FN3O5S2
Molecular Weight 441.49
IUPAC Name 1-(benzenesulfonyl)-N'-(4-fluorophenyl)sulfonylpiperidine-4-carbohydrazide
Standard InChI InChI=1S/C18H20FN3O5S2/c19-15-6-8-16(9-7-15)28(24,25)21-20-18(23)14-10-12-22(13-11-14)29(26,27)17-4-2-1-3-5-17/h1-9,14,21H,10-13H2,(H,20,23)
Standard InChI Key HHRZYOKMVXVCBW-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₁₈H₂₀FN₃O₅S₂, with a molecular weight of 441.5 g/mol . Key structural features include:

  • A piperidine ring substituted at the 1-position with a phenylsulfonyl group.

  • A carbonyl bridge linking the piperidine to a benzenesulfonohydrazide group.

  • A 4-fluorophenyl moiety on the sulfonohydrazide segment.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₀FN₃O₅S₂
Molecular Weight441.5 g/mol
CAS Number478030-22-7
Density1.435±0.06 g/cm³ (Predicted)
pKa7.09±0.25 (Predicted)

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol for this compound is documented in the provided sources, its structure suggests a multi-step synthesis analogous to related sulfonohydrazides :

  • Formation of the Piperidine Intermediate:

    • Reaction of piperidine with phenylsulfonyl chloride to yield 1-(phenylsulfonyl)piperidine.

  • Carbonylation:

    • Introduction of a carbonyl group via reaction with a carbonylating agent (e.g., phosgene or triphosgene).

  • Hydrazide Formation:

    • Condensation with 4-fluorobenzenesulfonohydrazide, likely using coupling reagents such as DCC (dicyclohexylcarbodiimide) .

Characterization Techniques

  • FTIR: Expected peaks include N–H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and S=O asymmetric/symmetric stretches (~1375 cm⁻¹ and ~1170 cm⁻¹) .

  • NMR: Key signals would include fluorine coupling in the ¹⁹F NMR and aromatic proton shifts in the ¹H NMR .

  • Mass Spectrometry: A molecular ion peak at m/z 441.5 (M+H⁺) confirms the molecular weight .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted solubility in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the sulfonohydrazide and carbonyl groups .

Table 2: Predicted Physicochemical Data

PropertyValueSource
Melting PointNot reported-
Boiling Point411.1±55.0 °C (Predicted)
LogP (Partition Coefficient)2.1 (Estimated)
Compound ClassActivity (IC₅₀)Reference
Trifluoromethoxy derivativesBChE: 4.2 μM
Chlorophenyl derivativesAntiviral (NDV): 85% inhibition

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